3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18638450
InChI: InChI=1S/C16H20N2O2.ClH/c19-15-6-5-14(16(20)18-15)13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17H,5-10H2,(H,18,19,20);1H
SMILES:
Molecular Formula: C16H21ClN2O2
Molecular Weight: 308.80 g/mol

3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride

CAS No.:

Cat. No.: VC18638450

Molecular Formula: C16H21ClN2O2

Molecular Weight: 308.80 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride -

Specification

Molecular Formula C16H21ClN2O2
Molecular Weight 308.80 g/mol
IUPAC Name 3-(4-piperidin-4-ylphenyl)piperidine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C16H20N2O2.ClH/c19-15-6-5-14(16(20)18-15)13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17H,5-10H2,(H,18,19,20);1H
Standard InChI Key SQUVTRFFTMQQDN-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1C2=CC=C(C=C2)C3CCNCC3.Cl

Introduction

Overview

3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride (CAS 2641512-74-3) is a synthetic small-molecule compound with a piperidine-2,6-dione core structure. This hydrochloride salt has garnered attention in pharmaceutical research due to its dual heterocyclic architecture, which enables diverse biological interactions. Its molecular formula is C16H21ClN2O2\text{C}_{16}\text{H}_{21}\text{ClN}_2\text{O}_2, with a molecular weight of 308.80–308.81 g/mol . The compound’s structural features include a piperidine ring substituted with a phenyl group and a secondary amine, making it a versatile intermediate in drug discovery.

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a piperidine-2,6-dione backbone linked to a 4-(piperidin-4-yl)phenyl group. The hydrochloride salt enhances solubility and stability, critical for laboratory handling and biological applications. Key structural attributes include:

  • Piperidine-2,6-dione core: A six-membered ring with two ketone groups at positions 2 and 6.

  • 4-(Piperidin-4-yl)phenyl substituent: A phenyl ring connected to a piperidine moiety at the para position.

The SMILES notation is O=C(C(C1=CC=C(C2CCNCC2)C=C1)CC3)NC3=O.[H]Cl , and the InChIKey is SUJCEDQQDYQAND-UHFFFAOYSA-N.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H21ClN2O2\text{C}_{16}\text{H}_{21}\text{ClN}_2\text{O}_2
Molecular Weight308.80–308.81 g/mol
Purity>95%
Storage ConditionsInert atmosphere, RT

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via multi-step organic reactions:

  • Core Formation: Cyclization of glutaric anhydride derivatives to form the piperidine-2,6-dione ring.

  • Phenyl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-(piperidin-4-yl)phenyl group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Catalysts such as palladium complexes or nickel-based systems are employed to optimize yield. Industrial production utilizes continuous flow reactors for scalability.

Quality Control

Batch purity exceeds 95%, verified via HPLC and mass spectrometry . Variability between batches is mitigated through standardized reaction conditions .

Applications in Pharmaceutical Research

Targeted Protein Degradation

The compound serves as a cereblon-binding ligand in PROTACs (Proteolysis-Targeting Chimeras) . Its amine group facilitates conjugation to E3 ubiquitin ligase recruiters, enabling selective degradation of disease-causing proteins .

Hemoglobin Modulation

Patent data highlights its role in inducing fetal hemoglobin (HbF), a therapeutic strategy for β-hemoglobinopathies like sickle cell disease . By reducing WIZ protein levels, it reactivates γ-globin expression .

Bioconjugation Chemistry

The primary amine enables peptide coupling with carboxyl linkers, making it valuable for antibody-drug conjugates (ADCs) and fluorescent probes.

Hazard StatementPrecautionary MeasuresSource
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
QuantityPrice (USD)SupplierSource
0.1 g350Abosyn
1 g1,200Abosyn
10 g5,040Abosyn

Prices reflect research-grade material, with bulk discounts available .

Recent Developments and Future Directions

  • 2024 Patent: EP4076650B1 covers its use in HbF induction for treating β-thalassemia .

  • PROTAC Optimization: Structural analogs with improved cereblon-binding affinity are under preclinical evaluation .

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